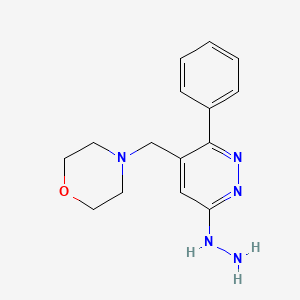
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a morpholinylmethyl group at position 5 and a phenyl group at position 6, with a hydrazone functional group attached. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazinone intermediate with a morpholine derivative in the presence of a suitable base.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction, where the pyridazinone intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Hydrazone: The final step involves the reaction of the pyridazinone derivative with hydrazine or a hydrazine derivative to form the hydrazone functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone functional group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridazinone core or the hydrazone group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and morpholinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, and neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 5-methyl-6-phenyl-, hydrazone
- 3(2H)-Pyridazinone, 5-(4-piperidinylmethyl)-6-phenyl-, hydrazone
- 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-(4-methylphenyl)-, hydrazone
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials.
Propriétés
Numéro CAS |
99877-37-9 |
|---|---|
Formule moléculaire |
C15H19N5O |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
[5-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C15H19N5O/c16-17-14-10-13(11-20-6-8-21-9-7-20)15(19-18-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2,(H,17,18) |
Clé InChI |
KXILSHRCIFPABO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=NN=C2C3=CC=CC=C3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


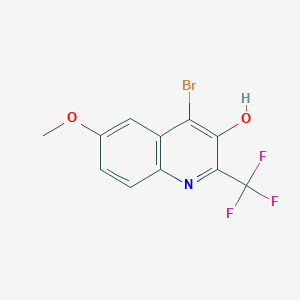
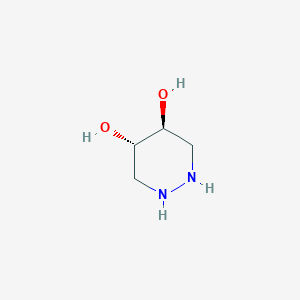
![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
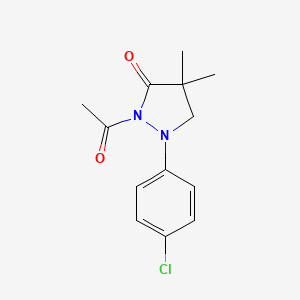
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

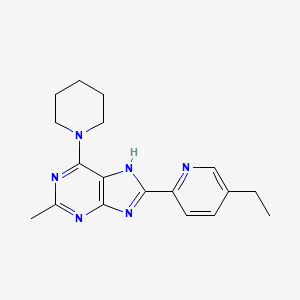
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
